2-Tert-butyl-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

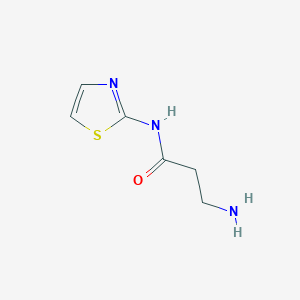

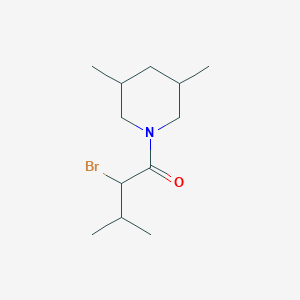

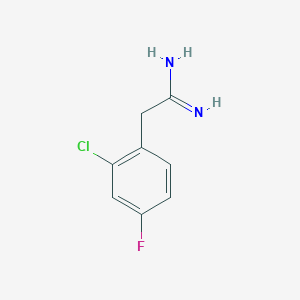

2-Tert-butyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-Tert-butyl-1,3-benzoxazol-5-amine is 1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3 . This indicates that the molecule contains a benzoxazole ring substituted with an amino group at the 5-position and a tert-butyl group at the 2-position .Physical And Chemical Properties Analysis

2-Tert-butyl-1,3-benzoxazol-5-amine is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique

Synthesis Methodologies

2-Tert-butyl-1,3-benzoxazol-5-amine is utilized in various synthesis methodologies, contributing to the advancement of organic chemistry. For instance, a metal-free route for oxidative amination of benzoxazole, involving C-H bond activation with amines in the presence of catalytic iodine, utilizes tertiary butanol and water as byproducts, highlighting an environmentally benign approach to forming C-N bonds (Lamani & Prabhu, 2011). Furthermore, the interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines has been explored to synthesize a series of new N,N-disubstituted o-aminophenols, contributing to the synthesis of unique sterically hindered compounds (Cherkasov et al., 2011).

Synthesis of Complex Molecules

This chemical is instrumental in the synthesis of complex molecules with potential therapeutic applications. For example, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involving reduction and crystal structure determination, showcases its role in creating compounds with antitumor activities (叶姣 et al., 2015).

Electrosynthesis Techniques

Electrosynthesis techniques involving 2-Tert-butyl-1,3-benzoxazol-5-amine are gaining attention for their efficiency and environmental benefits. For instance, the electrochemical synthesis of some 2-arylbenzoxazoles, without the need for catalysts and under mild conditions, represents an innovative approach in green chemistry (Salehzadeh et al., 2013).

Novel Synthetic Approaches

Novel synthetic approaches utilizing 2-Tert-butyl-1,3-benzoxazol-5-amine are continually being developed. For instance, a transition metal-free method for direct amination of benzoxazoles using formamides as nitrogen sources, mediated by an inexpensive and environmentally friendly system, demonstrates the versatility of this compound in synthetic chemistry (Wang et al., 2014).

Safety And Hazards

The safety information for 2-Tert-butyl-1,3-benzoxazol-5-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Propriétés

IUPAC Name |

2-tert-butyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIJJYNDSHDPIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640947 |

Source

|

| Record name | 2-tert-Butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-benzoxazol-5-amine | |

CAS RN |

1017046-27-3 |

Source

|

| Record name | 2-tert-Butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)

![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)